molecular formula C16H15NO3S B2371631 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034572-70-6

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2371631
CAS No.: 2034572-70-6
M. Wt: 301.36
InChI Key: AYSOZHYAKLCLLI-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “this compound” would be a complex derivative of this basic thiophene structure.


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Scientific Research Applications

Synthesis and Reactivity

One study explores the synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide, highlighting the process of coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain corresponding thioamides. These thioamides are oxidized to synthesize derivatives that undergo various electrophilic substitution reactions, indicating potential in synthetic organic chemistry (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Another study presents the design, synthesis, and evaluation of furan/thiophene-1,3-benzothiazin-4-one hybrids for antimicrobial activity. The synthesis involves cyclization reactions of N-substituted furan/thiophene-2-carboxamide derivatives, demonstrating significant antimicrobial effects against various bacterial strains and yeasts, highlighting the compound's potential in antimicrobial drug development (Popiołek, Biernasiuk, & Malm, 2016).

Anti-Inflammatory and Brain Edema Inhibition

Research on non-carboxylic anti-inflammatory compounds reveals that derivatives of furan, thiophene, and pyrrole carboxamides exhibit significant activity against peripheral edema. Certain amides from this study have been evaluated for their efficacy in inhibiting brain edema, showing more potency than standard treatments, which may contribute to the development of new treatments for inflammation and brain edema (Robert et al., 1995).

Materials Science Applications

In the realm of materials science, a study on phenothiazine derivatives with various conjugated linkers, including furan, investigates their use in dye-sensitized solar cells. The study found that a derivative with a furan conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency, suggesting applications in renewable energy technologies (Kim et al., 2011).

Crystal Packing and Aromaticity

An investigation into the supramolecular effect of aromaticity on crystal packing examines compounds containing five-membered heteroaromatic rings, such as furan and thiophene. This study highlights how heteroatom substitution influences the effectiveness of π-based interactions and hydrogen bond interactions in the stabilization of supramolecular architectures, providing insights into the design of molecular materials (Rahmani et al., 2016).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring more about the biological activities of “N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide” and its potential applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSOZHYAKLCLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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